molecular formula C21H25N3O2 B5820488 N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide

N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide

Cat. No. B5820488
M. Wt: 351.4 g/mol
InChI Key: WPCDYFQMQXSBCS-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide, also known as DMFBAH, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide is not yet fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cell growth and survival. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival. N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer, neuroprotective, and immunomodulatory effects, N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide has also been shown to have antioxidant and anti-inflammatory properties. Some studies have suggested that N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide may also have potential as a treatment for metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide is that it is a synthetic compound, which means that it can be easily synthesized and purified in the lab. This makes it a useful tool for studying its potential therapeutic applications. However, one limitation of N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide. One area of interest is in the development of N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide-based therapies for cancer, neurodegenerative diseases, and autoimmune disorders. Another area of interest is in the further elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Additionally, there is potential for the development of N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide derivatives with improved pharmacological properties. Overall, N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its potential.

Synthesis Methods

N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide can be synthesized through a multi-step process involving the condensation of various reactants. One common method involves the reaction of 5-methyl-2-furfural with 1,3-dimethyl-2-amino-2-propene, followed by the addition of indole-3-carboxaldehyde and acetic acid hydrazide. The resulting product is purified through a series of chromatography steps to yield N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide.

Scientific Research Applications

N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurobiology, and immunology. In cancer research, N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide has been studied for its potential neuroprotective effects, with some studies suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide has been shown to have immunomodulatory effects, with some studies suggesting that it may have potential as a treatment for autoimmune diseases.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-ylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(12-21(3,4)19-10-9-15(2)26-19)23-24-20(25)11-16-13-22-18-8-6-5-7-17(16)18/h5-10,13,22H,11-12H2,1-4H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCDYFQMQXSBCS-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(=NNC(=O)CC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(C)(C)C/C(=N/NC(=O)CC2=CNC3=CC=CC=C32)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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